"2-(2-fluoro-benzyl)-piperazine mechanism of action"
An In-depth Technical Guide to the Core Mechanism of Action of 2-(2-fluoro-benzyl)-piperazine Preamble: Navigating the Known and the Unknown In the landscape of neuropharmacology, the piperazine scaffold is a cornerstone...
Author: BenchChem Technical Support Team. Date: April 2026
An In-depth Technical Guide to the Core Mechanism of Action of 2-(2-fluoro-benzyl)-piperazine
Preamble: Navigating the Known and the Unknown
In the landscape of neuropharmacology, the piperazine scaffold is a cornerstone, giving rise to a multitude of compounds with profound effects on the central nervous system (CNS). The subject of this guide, 2-(2-fluoro-benzyl)-piperazine, represents a specific, yet under-researched, iteration of this versatile chemical family. It is critical to note that while the N1-substituted isomer, 1-(2-fluorobenzyl)-piperazine, is more commonly documented and commercially available, this guide will address the specified 2-substituted structure.[1][2] Due to the scarcity of direct research on this precise molecule, this document synthesizes data from its parent compound, benzylpiperazine (BZP), and structurally related fluorinated analogues to infer its most probable mechanism of action.[3][4] This approach provides a robust, scientifically-grounded framework for researchers, scientists, and drug development professionals to initiate and advance their investigations.
Part 1: The Inferred Core Directive - A Multi-Target Hypothesis
Based on its structural architecture—a piperazine ring linked to a fluorinated benzyl group—2-(2-fluoro-benzyl)-piperazine is hypothesized to act primarily as a monoamine releasing agent and reuptake inhibitor , with potential secondary activities as a sigma-1 (σ1) receptor modulator and a histamine H3 receptor antagonist .
The benzylpiperazine core is a well-established psychostimulant pharmacophore, known to interact with dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters.[4][5][6] The addition of a fluorine atom to the benzyl ring is a common medicinal chemistry strategy to enhance metabolic stability and modulate binding affinity.[3] The ortho-position of the fluorine, as specified, likely influences the conformational flexibility of the benzyl group, which can fine-tune its interaction with the binding pockets of its targets.
Beyond the classical monoamine systems, the broader piperazine class has been shown to interact with other key CNS targets. Notably, various substituted benzylpiperazine moieties have demonstrated significant affinity for the σ1 receptor, an intracellular chaperone protein at the endoplasmic reticulum, and the histamine H3 receptor, a presynaptic autoreceptor that regulates the release of histamine and other neurotransmitters.[7][8][9][10][11] Therefore, a comprehensive mechanistic investigation must consider these potential secondary targets.
Part 2: Deconstructing the Mechanisms - Signaling Pathways and Causality
Primary Inferred Mechanism: Modulation of Monoaminergic Systems
The stimulant effects associated with the benzylpiperazine class are primarily driven by their interaction with monoamine transporters.[5][12] 2-(2-fluoro-benzyl)-piperazine is predicted to function as a substrate for these transporters, leading to a dual-action mechanism:
Reuptake Inhibition: By competitively binding to DAT, NET, and SERT, the compound blocks the reabsorption of dopamine, norepinephrine, and serotonin from the synaptic cleft.
Neurotransmitter Efflux (Release): Upon binding, it is transported into the presynaptic terminal, where it disrupts the vesicular storage of monoamines and promotes their non-vesicular release into the synapse through a process known as transporter-mediated efflux.
This cascade results in a significant elevation of extracellular monoamine concentrations, leading to enhanced postsynaptic receptor activation and the characteristic stimulant effects of this drug class.[5][6]
The σ1 receptor is a unique ligand-operated molecular chaperone located at the mitochondria-associated endoplasmic reticulum membrane (MAM).[7][10][13] It plays a crucial role in regulating intracellular Ca2+ signaling, primarily through its interaction with the inositol 1,4,5-trisphosphate (IP3) receptor.[10][13] Ligands can act as agonists or antagonists, either stabilizing or disrupting the receptor's chaperone function.
As a potential σ1 ligand, 2-(2-fluoro-benzyl)-piperazine could:
Act as an agonist: Stabilizing the σ1-IP3R complex, thereby potentiating Ca2+ release from the ER and modulating downstream signaling cascades related to neuronal plasticity and cell survival.
Act as an antagonist: Dissociating from its client proteins, leading to altered Ca2+ homeostasis and potentially impacting cellular stress responses.
Given that many psychoactive drugs exhibit high affinity for the σ1 receptor, its modulation by 2-(2-fluoro-benzyl)-piperazine could contribute to the compound's overall neuropharmacological profile.[14]
Signaling Pathway: Sigma-1 Receptor Modulation
Caption: Hypothesized modulation of Ca2+ signaling via the Sigma-1 receptor.
The histamine H3 receptor is a G-protein coupled autoreceptor found predominantly in the CNS.[11][15] Its constitutive activity tonically inhibits the synthesis and release of histamine.[11][15] H3 receptors also function as heteroreceptors on other neurons, inhibiting the release of neurotransmitters such as acetylcholine, dopamine, and norepinephrine.[8][16]
An antagonistic action of 2-(2-fluoro-benzyl)-piperazine at the H3 receptor would block this inhibitory tone, leading to:
Increased release of histamine in the brain.
Disinhibition of the release of other key neurotransmitters.
This mechanism would result in enhanced wakefulness, cognition, and attention, complementing the primary stimulant effects mediated by monoamine transporters.[8][16]
Part 3: The Self-Validating System - Experimental Protocols
To rigorously test the hypothesized mechanisms of action, a tiered experimental approach is necessary. Each protocol is designed to provide specific, quantifiable data to either support or refute the proposed interactions.
Tier 1: Target Engagement and Affinity
Protocol: Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of 2-(2-fluoro-benzyl)-piperazine for human monoamine transporters (hDAT, hNET, hSERT), the human σ1 receptor, and the human histamine H3 receptor.
Methodology:
Source Preparation: Utilize cell membranes from HEK293 cells stably expressing the recombinant human target proteins.
Radioligand Selection:
hDAT: [³H]WIN 35,428
hNET: [³H]Nisoxetine
hSERT: [³H]Citalopram
hσ1: -Pentazocine
hH3: [³H]Nα-methylhistamine
Assay Conditions: Incubate a fixed concentration of the appropriate radioligand and cell membranes with increasing concentrations of the test compound (2-(2-fluoro-benzyl)-piperazine).
Non-Specific Binding: Determine in parallel incubations containing a high concentration of a known, non-labeled selective ligand (e.g., GBR 12909 for DAT, Desipramine for NET, Fluoxetine for SERT, Haloperidol for σ1, Thioperamide for H3).
Detection: After incubation, rapidly filter the samples through glass fiber filters to separate bound and free radioligand. Measure the radioactivity retained on the filters using liquid scintillation counting.
Data Analysis: Calculate the concentration of the test compound that inhibits 50% of specific binding (IC50). Convert IC50 values to inhibition constants (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.
Workflow: Experimental Validation of Inferred Mechanisms
Structural Rationale: The "Privileged" Chiral Scaffold
An in-depth technical analysis of 2-(2-fluorobenzyl)piperazine , specifically focusing on its enantiopure form, (R)-2-(2-fluorobenzyl)piperazine (CAS: 1240583-28-1) [1]. As a Senior Application Scientist, I have structur...
Author: BenchChem Technical Support Team. Date: April 2026
An in-depth technical analysis of 2-(2-fluorobenzyl)piperazine , specifically focusing on its enantiopure form, (R)-2-(2-fluorobenzyl)piperazine (CAS: 1240583-28-1) [1]. As a Senior Application Scientist, I have structured this guide to move beyond basic chemical properties, exploring the stereoelectronic rationale, synthetic workflows, and pharmacological utility of this privileged chiral scaffold in modern drug discovery.
Piperazine rings are ubiquitous in FDA-approved therapeutics, typically serving as flexible linkers or solubilizing moieties. However, traditional 1-substituted (N-substituted) benzylpiperazines are highly flexible and often act as broad-spectrum monoamine releasers, leading to off-target CNS liabilities[2].
Shifting the benzyl substitution to the 2-position of the carbon backbone fundamentally alters the molecule's trajectory:
Introduction of Chirality: It breaks the symmetry of the piperazine ring, creating a stereocenter that allows for highly stereospecific engagement with target protein pockets[3].
Bifunctional Freedom: It leaves both the N1 and N4 secondary amines available for orthogonal functionalization, enabling the construction of complex, dual-pharmacophore molecules.
The Ortho-Fluoro Stereoelectronic Effect: The addition of a fluorine atom at the 2-position of the benzyl ring is a calculated bioisosteric modification. Fluorine’s high electronegativity exerts an inductive electron-withdrawing effect, lowering the pKa of the adjacent N1 nitrogen. This precise pKa modulation enhances the overall lipophilicity and membrane permeability of the scaffold. Furthermore, the ortho-fluoro substitution creates steric hindrance that restricts the rotameric freedom of the benzyl group, locking the molecule into a bioactive conformation that minimizes entropic penalties upon target binding.
Pharmacological Landscape in Early Research
The constrained, chiral nature of 2-benzylpiperazine derivatives has made them highly sought-after in several therapeutic domains:
Carbonic Anhydrase (CA) Inhibition: 2-benzylpiperazines have emerged as highly potent scaffolds for inhibiting human carbonic anhydrase isoforms (hCA I, hCA II, and hCA VII)[3]. When the piperazine ring is functionalized with a sulfamoylbenzamide group, the derivatives exhibit low-nanomolar binding affinities. The scaffold's geometry perfectly positions the sulfamoyl group to coordinate with the active site zinc ion, a mechanism currently being exploited to lower intraocular pressure in glaucoma models[3].
Dipeptidyl Peptidase IV (DPP-IV) Inhibition: The 2-benzylpiperazine core is a validated pharmacophore in the design of DPP-IV inhibitors (e.g., sitagliptin analogs). Research demonstrates that specific derivatives can achieve IC50 values as low as 19 nM by occupying the DPP-IV active site in a highly specific "flipped" orientation[4].
Neuropharmacology & Nootropics: While base benzylpiperazines (BZPs) stimulate the release of dopamine and serotonin[2], 2-substituted analogs are being investigated to isolate cognition-enhancing (nootropic) effects from unwanted psychoactive properties[5].
Hapten Design for Vaccines: Chiral 2-benzylpiperazines, such as (R)-1-Boc-2-benzylpiperazine, have been utilized as critical linkers in the development of vaccines against drugs of abuse (like methamphetamine). The constrained scaffold maximizes immune recognition, resulting in high-affinity antibody generation[6].
Pharmacological mechanism of 2-benzylpiperazine derivatives in hCA inhibition.
Quantitative Pharmacological Data
The following table summarizes the comparative pharmacological parameters of the 2-benzylpiperazine scaffold and its closely related fluorinated analogs across various early-stage research targets.
Attempting to directly alkylate or functionalize a naked piperazine ring often results in poor regioselectivity and poly-alkylation. To maintain the strict stereochemical integrity required for (R)-2-(2-fluorobenzyl)piperazine, a de novo asymmetric synthesis starting from a chiral amino acid is the industry standard.
Protocol 1: De Novo Asymmetric Synthesis of (R)-2-(2-fluorobenzyl)piperazine
Causality: Starting from an enantiopure amino acid bypasses the need for late-stage chiral resolution (which often suffers from >50% yield loss). The diketopiperazine intermediate is highly crystalline, allowing for optical purity enhancement via simple recrystallization prior to the final harsh reduction step.
Amide Coupling: React (R)-Boc-2-fluorophenylalanine (1.0 eq) with glycine methyl ester hydrochloride (1.1 eq) in DMF. Use EDC·HCl (1.2 eq) and HOBt (1.2 eq) as coupling reagents, with DIPEA (3.0 eq) to maintain basicity. Stir at room temperature for 12 hours.
Deprotection & Cyclization: Isolate the dipeptide intermediate. Dissolve in a 1:1 mixture of TFA/DCM to remove the N-Boc protecting group (stir for 2 hours). Concentrate under vacuum, then dissolve the residue in methanol and add triethylamine until pH > 9. The free amine will spontaneously attack the methyl ester, cyclizing into (R)-3-(2-fluorobenzyl)piperazine-2,5-dione.
In-Process Control (IPC) 1: Verify cyclization via LC-MS (absence of linear dipeptide mass) and assess enantiomeric excess (ee) via Chiral HPLC. Recrystallize from hot ethanol if ee < 98%.
Amide Reduction: Suspend the diketopiperazine in anhydrous THF at 0°C under argon. Slowly add Borane-THF complex (BH3·THF, 4.0 eq). Reflux for 18 hours. Quench carefully with methanol, followed by 1M HCl to break the boron-amine complexes.
IPC 2: Extract the free base (R)-2-(2-fluorobenzyl)piperazine[1] into DCM after basifying the aqueous layer to pH 12. Confirm the exact mass and purity via GC-MS and NMR.
De novo asymmetric synthesis workflow for (R)-2-(2-fluorobenzyl)piperazine.
Protocol 2: Regioselective Functionalization
Causality: In the 2-substituted piperazine system, the N4 nitrogen is a highly nucleophilic, unhindered secondary amine, whereas the N1 nitrogen is severely sterically shielded by the adjacent 2-fluorobenzyl group. We exploit this steric disparity for regioselective functionalization without the need for complex protecting group strategies.
N4-Directed Acylation/Alkylation: Dissolve (R)-2-(2-fluorobenzyl)piperazine in anhydrous DCM at -78°C.
Electrophile Addition: Add exactly 1.0 equivalent of the desired electrophile (e.g., an aroyl chloride for CA inhibitor synthesis) dropwise over 30 minutes. The steric bulk of the ortho-fluorobenzyl group completely shields N1, directing the electrophilic attack exclusively to N4.
Validation: Allow the reaction to warm to 0°C. Perform immediate LC-MS analysis. The chromatogram should show >95% regioselectivity for the N4-substituted product, validating the steric shielding hypothesis.
References
Ielo, L. et al. "Exploiting the 1-(4-fluorobenzyl)piperazine fragment for the development of novel tyrosinase inhibitors as anti-melanogenic agents: Design, synthesis, structural insights and biological profile". European Journal of Medicinal Chemistry (PubMed). URL:[Link]
Guandalini, L. et al. "Substituted piperazines as nootropic agents: 2- or 3-phenyl derivatives structurally related to the cognition-enhancer DM235". Bioorganic & Medicinal Chemistry Letters (ResearchGate). URL:[Link]
Chiaramonte, N. et al. "2-Benzylpiperazine: A new scaffold for potent human carbonic anhydrase inhibitors. Synthesis, enzyme inhibition, enantioselectivity, computational and crystallographic studies and in vivo activity for a new class of intraocular pressure lowering agents". European Journal of Medicinal Chemistry (PubMed). URL: [Link]
Mehanna, A. S. "Design, synthesis, and in vitro evaluation of novel dipeptidyl peptidase IV inhibitors". OAText. URL:[Link]
"Impact of Distinct Chemical Structures for the Development of a Methamphetamine Vaccine". ACS Publications. URL:[Link]
An In-depth Technical Guide to the Discovery of 2-(2-Fluoro-benzyl)-piperazine Derivatives
Abstract The piperazine scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in a multitude of clinically successful drugs.[1][2] Its unique physicochemical properties often impart favorable ph...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
The piperazine scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in a multitude of clinically successful drugs.[1][2] Its unique physicochemical properties often impart favorable pharmacokinetic profiles, including improved aqueous solubility and the ability to cross the blood-brain barrier.[2][3] This guide delves into the nuanced world of 2-(2-fluoro-benzyl)-piperazine derivatives, a subclass that has garnered significant interest for its potential to modulate various biological targets, particularly within the central nervous system (CNS).[1][4] We will explore the strategic rationale behind the incorporation of the 2-fluorobenzyl moiety, dissect key synthetic methodologies, and examine the structure-activity relationships (SAR) that govern the therapeutic potential of these compounds. This document is intended to serve as a comprehensive resource for researchers and drug development professionals, providing both foundational knowledge and actionable protocols.
The Strategic Importance of the Piperazine Scaffold and Fluorine Substitution
The piperazine ring is a privileged scaffold in drug discovery, appearing in a wide array of therapeutic agents with diverse pharmacological activities, including antipsychotic, antidepressant, and antihistaminic effects.[5][6] Its two nitrogen atoms provide handles for facile chemical modification, allowing for the precise tuning of a molecule's properties to achieve desired biological activity and pharmacokinetic characteristics.[2][6]
The introduction of a benzyl group to the piperazine core is a common strategy to explore interactions with various receptors.[1] The further addition of a fluorine atom, specifically at the 2-position of the benzyl ring, is a deliberate design choice rooted in modern medicinal chemistry principles. Fluorine, being the most electronegative element, can profoundly influence a molecule's properties in several ways:
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic degradation by cytochrome P450 enzymes. This can lead to an increased half-life and improved bioavailability of the drug candidate.
Receptor Binding: Fluorine can act as a hydrogen bond acceptor and engage in favorable electrostatic interactions with biological targets, potentially enhancing binding affinity and selectivity.[7]
Conformational Control: The steric bulk and electronic effects of the fluorine atom can influence the preferred conformation of the benzyl group, which in turn can dictate how the molecule fits into a receptor's binding pocket.
Synthetic Pathways to 2-(2-Fluoro-benzyl)-piperazine Derivatives
The synthesis of 2-(2-fluoro-benzyl)-piperazine derivatives typically involves a multi-step approach. A common and efficient strategy is the N-alkylation of a piperazine derivative with a suitable 2-fluorobenzyl halide.
General Synthetic Workflow
The synthesis generally proceeds through the following key steps, which can be adapted based on the desired final compound and the nature of other substituents on the piperazine ring.
Caption: A generalized workflow for the synthesis of 2-(2-fluoro-benzyl)-piperazine derivatives.
Detailed Experimental Protocol: Synthesis of N-(2,6-dimethylphenyl)-2-(4-(2-fluorobenzyl)piperazin-1-yl)acetamide
This protocol provides a detailed method for the synthesis of a specific 2-(2-fluoro-benzyl)-piperazine derivative, as adapted from the literature.[5]
To a solution of N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide (1 equivalent) in acetonitrile, add potassium carbonate (3 equivalents).
Slowly add 2-fluorobenzyl chloride (1 equivalent) dropwise to the reaction mixture.
Stir the reaction mixture at room temperature (25°C) for 10 hours.
Monitor the completion of the reaction using Thin Layer Chromatography (TLC).
Once the reaction is complete, pour the mixture into ice-cold water.
Extract the aqueous layer with methylene dichloride.
Wash the combined organic layers with a brine solution.
Dry the organic layer over anhydrous sodium sulfate.
Concentrate the solution under reduced pressure to obtain the crude product.
Purify the crude product by a suitable method, such as recrystallization or column chromatography, to yield the pure N-(2,6-dimethylphenyl)-2-(4-(2-fluorobenzyl)piperazin-1-yl)acetamide.[5]
Characterization: The structure and purity of the synthesized compound should be confirmed using analytical techniques such as ¹H NMR, ¹³C NMR, and LC-MS. For the title compound, the following characteristic peaks would be expected in the ¹H NMR spectrum (400 MHz, CDCl3): a singlet for the NH proton around δ 8.65 ppm, multiplets for the aromatic protons in the range of δ 7.00-7.39 ppm, and singlets for the various CH2 and CH3 groups between δ 2.20-3.61 ppm.[5]
Biological Evaluation and Structure-Activity Relationships (SAR)
Derivatives of 2-(2-fluoro-benzyl)-piperazine have been investigated for a range of pharmacological activities, with a significant focus on their interactions with CNS targets.[1][8] The piperazine moiety is a known pharmacophore for dopamine and serotonin receptors, and modifications to the benzyl and other parts of the molecule can fine-tune the affinity and selectivity for these targets.[6][8]
Key Biological Targets and Therapeutic Potential
Compound Class
Biological Target(s)
Potential Therapeutic Application
Reference
N-Arylpiperazines
Dopamine (D2) and Serotonin (5-HT1A, 5-HT2A) Receptors
The SAR of benzylpiperazine derivatives is complex and highly dependent on the substitution patterns on both the piperazine and benzyl rings.[13]
Caption: Key structure-activity relationship considerations for 2-(2-fluoro-benzyl)-piperazine derivatives.
For instance, in a series of compounds targeting equilibrative nucleoside transporters (ENTs), the presence of a halogen on the fluorophenyl moiety attached to the piperazine ring was found to be crucial for inhibitory activity against both ENT1 and ENT2.[14] Furthermore, modifications to other parts of the molecule, such as replacing a naphthalene group with a substituted benzene ring, dramatically altered the selectivity and potency of the compounds.[14]
Future Directions and Conclusion
The discovery and development of 2-(2-fluoro-benzyl)-piperazine derivatives represent a fertile ground for medicinal chemistry research. The strategic incorporation of the 2-fluorobenzyl moiety provides a powerful tool for enhancing metabolic stability and fine-tuning receptor interactions. The synthetic accessibility of the piperazine scaffold allows for the creation of diverse chemical libraries for screening against a wide range of biological targets.
Future research in this area will likely focus on:
Multi-target-directed ligands: Designing single molecules that can modulate multiple targets involved in complex diseases like neurodegenerative disorders and cancer.
PET Imaging Agents: The development of radiolabeled 2-(2-fluoro-benzyl)-piperazine derivatives as probes for in vivo imaging of specific receptors and transporters in the brain.[11]
Exploration of novel therapeutic areas: Investigating the potential of these derivatives in less explored areas such as anti-inflammatory and antiviral therapies.[15]
References
N-(2-chlorobenzyl)-2-({6-[4-(2-fluorophenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)acetamide. (n.d.). Google Vertex AI Search.
Sreenivasa, D., Shivakumar, S. K., & Jayachandran, E. (2019). Benzyl and Sulfonyl Derivatives of N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide(T2288): Biological Screening and Fingerprint Applications. Oriental Journal of Chemistry, 35(1). Retrieved from [Link]
Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC. (2026, January 19). National Center for Biotechnology Information.
Butini, S., et al. (2023). Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible monoa - UNIPI. University of Pisa.
Lee, J., et al. (n.d.). Structure activity relationships of benzyl C-region analogs of 2-(3-fluoro-4-methylsulfonamidophenyl)propanamides as potent TRPV1 antagonists - PMC. National Center for Biotechnology Information.
de Oliveira, V., & de Faria, D. L. (2019). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology, 33(1), 4-15. Retrieved from [Link]
Laturwale, S. K. J. S., et al. (2023). Synthesis, Characterization and Biological Evaluation of Piperazine Derivatives. International Journal of Pharmaceutical and Phytopharmacological Research, 28(2), 329-346.
The Impact of Incorporating Piperazine on Biological Activities of Benzazoles. (2024, May 29). IntechOpen. Retrieved from [Link]
Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University.
2-Chloro-1-[4-(2-fluorobenzyl)piperazin-1-yl]ethanone - PMC. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
[18F]N-(2-benzofuranylmethyl)-N'-[4-(2-fluoroethoxy)benzyl]piperazine - NCBI. (2012, May 10). National Center for Biotechnology Information. Retrieved from [Link]
Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. (2026, March 31). ResearchGate. Retrieved from [Link]
Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity. (2021, October 30). MDPI. Retrieved from [Link]
Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
Structure‐activity relationship of antidepressant activity piperazine derivatives. (n.d.). ResearchGate. Retrieved from [Link]
Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) Analogues as Inhibitors of Human Equilibrative Nucleoside Transporters. (2022, February 20). Frontiers. Retrieved from [Link]
FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. (2023, April 23). MDPI. Retrieved from [Link]
Next Generation of Fluorine-Containing Pharmaceuticals, Compounds Currently in Phase II−III Clinical Trials of Major Pharmaceu. (2024, December 17). American Chemical Society. Retrieved from [Link]
Schep, L. J., et al. (2011). The clinical toxicology of the designer "party pills" benzylpiperazine and trifluoromethylphenylpiperazine. Clinical Toxicology, 49(3), 131-141. Retrieved from [Link]
NPS Discovery — New Drug Monograph 2025 4F-MBZP. (2025, June 18). The Center for Forensic Science Research & Education. Retrieved from [Link]
BZP/piperazines drug profile. (2018, November 15). The European Union Drugs Agency (EUDA). Retrieved from [Link]
Application Note: Development and Validation of 2-(2-Fluoro-benzyl)-piperazine Derivatives as PET Imaging Radioligands
Executive Summary The 2-(2-fluoro-benzyl)-piperazine (2-FBP) scaffold is a highly versatile and privileged pharmacophore in central nervous system (CNS) drug discovery and molecular imaging. The basic piperazine nitrogen...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The 2-(2-fluoro-benzyl)-piperazine (2-FBP) scaffold is a highly versatile and privileged pharmacophore in central nervous system (CNS) drug discovery and molecular imaging. The basic piperazine nitrogen serves as a critical anchor, forming a salt bridge with the conserved aspartate residue in the transmembrane domain 3 (TM3) of aminergic G-protein coupled receptors (GPCRs). Simultaneously, the 2-fluorobenzyl moiety occupies lipophilic auxiliary pockets, conferring high subtype selectivity.
This application note provides a comprehensive, self-validating framework for researchers and drug development professionals. It details the pharmacological rationale, advanced copper-mediated radiosynthesis, and preclinical evaluation protocols required to successfully deploy the 2-FBP scaffold in Positron Emission Tomography (PET).
Pharmacological Rationale & Scaffold Versatility
The strategic incorporation of a fluorine atom onto the benzyl ring of the piperazine scaffold serves a dual purpose: it modulates the basicity and lipophilicity (LogD) of the molecule to optimize blood-brain barrier (BBB) penetration, and it provides an ideal site for fluorine-18 (
18F
) labeling without altering the parent drug's pharmacology.
Dopamine D4 Receptors:1 have demonstrated high affinity (
Ki
= 1.1–15 nM) and exceptional D2/D4 subtype selectivity[1]. The lipophilicity of these compounds is a critical determinant of their nonspecific binding behavior, making structural tuning essential for viable PET applications[1].
P2Y12 Receptors: have recently been identified as brain-permeable PET tracers for imaging P2Y12R-positive microglia, acting as non-invasive biomarkers for neuroinflammation.
Melanoma Imaging: The fluorobenzyl-piperazine motif has also been successfully integrated into2, achieving high and prolonged tumor uptake with rapid whole-body clearance[2].
Advanced Radiosynthesis Workflow
Traditional nucleophilic aromatic substitution (S
N
Ar) requires highly electron-deficient arenes. Because the 2-fluorobenzyl moiety lacks strong electron-withdrawing groups in the ortho/para positions, we recommend a late-stage Copper-mediated
18F
-fluorination of a pinacol boronate ester precursor.
Protocol 1: Copper-Mediated
18F
-Fluorination
Isotope Production & Trapping: Produce [
18F
]fluoride via the
18O
(p,n)
18F
nuclear reaction in a cyclotron. Trap the aqueous [
18F
]F
−
on a pre-conditioned QMA (Quaternary Methyl Ammonium) carbonate cartridge[1].
Elution & Drying: Elute the [
18F
]F
−
into the reaction vessel using a solution of Kryptofix 2.2.2 (K
222
) and K
2
CO
3
in acetonitrile/water.
Causality Insight: K
222
sequesters the K
+
ions, generating a "naked", highly reactive[
18F
]fluoride ion. Azeotropic drying at 110°C under a helium stream removes all water, which would otherwise poison the transition metal catalyst and hydrolyze the boronic ester[2].
Radiolabeling: Add the 2-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)piperazine precursor (4 mg) and Cu(OTf)
2
(15 µmol) dissolved in DMA/n-butanol to the dried [
18F
]F
−
. Heat at 110°C for 20 minutes.
Causality Insight: The Cu(II) complex facilitates transmetalation with the boronate and subsequent reductive elimination, efficiently forging the C-
18F
bond on an unactivated aromatic ring.
Purification: Quench the reaction with HPLC mobile phase and inject onto a semi-preparative reverse-phase HPLC column (e.g., C18). Collect the radioactive fraction corresponding to the [
18F
]-2-FBP derivative[2].
Formulation & QC (Self-Validation): Dilute the HPLC fraction with water, trap on a C18 Sep-Pak, wash with sterile water, and elute with 1 mL of ethanol followed by 9 mL of saline. Perform analytical radio-HPLC to confirm radiochemical purity (>99%) and calculate specific activity by comparing the UV peak area to a known standard curve[2].
Automated radiosynthesis workflow for [18F]-labeled piperazine derivatives.
Preclinical Validation Protocols
To ensure the[
18F
]-2-FBP ligand functions as a reliable imaging agent, in vitro binding must strictly correlate with in vivo kinetics.
Protocol 2: In Vitro Autoradiography
Causality Insight: Autoradiography determines the spatial distribution of specific versus nonspecific binding (NSB). Because piperazine derivatives can be highly lipophilic, NSB can artificially inflate apparent target density. This assay isolates true receptor binding[1].
Section fresh-frozen rodent or human post-mortem brain tissue at 20 µm thickness using a cryostat.
Pre-incubate sections in assay buffer (e.g., 50 mM Tris-HCl, pH 7.4) for 15 min to remove endogenous competitive ligands (e.g., endogenous dopamine or serotonin).
Incubate with 1 nM of the [
18F
]-2-FBP tracer for 60 min at room temperature. For nonspecific binding, co-incubate adjacent sections with 10 µM of a non-radioactive competitor.
Wash sections sequentially in ice-cold buffer (2 × 5 min) and distilled water (1 × 1 min), dry rapidly under a stream of cold air, and expose to phosphor imaging plates for 2–4 hours.
Protocol 3: In Vivo MicroPET Imaging
Anesthetize the animal (e.g., C57BL/6 mouse) using 2% isoflurane in oxygen.
Inject 5–10 MBq of the formulated[
18F
]-2-FBP tracer via the lateral tail vein catheter.
Acquire a dynamic PET scan for 60–90 minutes.
Causality Insight: Dynamic acquisition captures the wash-in and wash-out kinetics of the tracer. This temporal data is essential for extracting Time-Activity Curves (TACs) and applying kinetic modeling (e.g., simplified reference tissue model, SRTM) to quantify the binding potential (
BPnd
).
Reconstruct images using an OSEM (Ordered Subsets Expectation Maximization) algorithm and co-register with MRI or CT for precise anatomical localization.
Mechanism of action: Fluorobenzyl-piperazine ligand binding to Gi-coupled aminergic GPCRs.
Quantitative Metrics & Data Presentation
The following table summarizes the benchmark physicochemical and radiochemical properties of fluorobenzyl-piperazine derivatives adapted from recent successful PET imaging campaigns.
Radiotracer / Ligand Class
Primary Target
Radiochemical Yield (RCY)
Specific Activity
Key Preclinical Observation
Benzodioxine-FBP ([
18F
]3d)
Dopamine D4 Receptor
N/A
N/A
Extremely high brain uptake; limited NSB in vitro[1].
Indolinone-FBP ([
18F
]MEL054)
Melanin (Tumors)
34 ± 9%
71–119 GBq/µmol
High specific radioactivity; stable in saline >3 h[2].
Nicotinate-FBP ([
18F
]12)
P2Y12R (Microglia)
N/A
N/A
Nanomolar affinity; strong correlation with microglia abundance.
References
Evaluation of 18F-labeled benzodioxine piperazine-based dopamine D4 receptor ligands: lipophilicity as a determinate of nonspecific binding.
Synthesis and Radiosynthesis of a Novel PET Fluorobenzyl Piperazine for Melanoma Tumour Imaging; [18F]MEL054.
Design, Synthesis and Preclinical Evaluation of a Brain-Permeable PET Tracer for P2Y12 Receptor Imaging in the CNS.
Application Note: 2-(2-Fluoro-benzyl)-piperazine as a Chiral Scaffold for Selective Dopamine Receptor Targeting
Scientific Rationale & Structural Dynamics The development of highly selective dopamine D2-like receptor (D2, D3, D4) ligands is a cornerstone of modern neuropharmacology, addressing pathologies ranging from schizophreni...
Author: BenchChem Technical Support Team. Date: April 2026
Scientific Rationale & Structural Dynamics
The development of highly selective dopamine D2-like receptor (D2, D3, D4) ligands is a cornerstone of modern neuropharmacology, addressing pathologies ranging from schizophrenia to Parkinson's disease. While traditional 1-benzylpiperazines (N-substituted) are well-documented monoamine transporter inhibitors and releasing agents[1], they frequently suffer from promiscuous binding profiles across serotonergic and dopaminergic systems, alongside rapid metabolic degradation.
Transitioning the benzyl substitution from the nitrogen (N1) to the carbon (C2) of the piperazine ring—creating a 2-benzylpiperazine —introduces a critical chiral center. This structural edit restricts the conformational flexibility of the heterocycle. When the basic nitrogen anchors to the conserved aspartic acid (Asp3.32) in the receptor's transmembrane domain 3 (TM3), the C2-substitution dictates a highly specific spatial vector for the aromatic ring[2].
The specific integration of an ortho-fluorine atom to yield 2-(2-fluoro-benzyl)-piperazine provides three distinct pharmacological advantages:
Conformational Locking : The ortho-fluorine introduces steric bulk that restricts the rotation of the benzyl bond, locking the molecule into a bioactive conformation preferred by D2/D4 binding pockets.
Metabolic Shielding : Fluorination at the ortho position protects the aromatic ring from cytochrome P450-mediated hydroxylation, significantly extending the scaffold's half-life.
Lipophilicity & Halogen Bonding : Fluorine enhances blood-brain barrier (BBB) penetrance while enabling targeted halogen bonding with hydrophobic residues in the TM5/TM6 regions of the receptor[3].
Comparative Pharmacological Profile
The table below summarizes the quantitative shifts in pharmacological properties when utilizing the C2-fluorobenzyl scaffold compared to traditional N-benzyl analogs.
Scaffold Type
Target Receptor Preference
Predicted Ki Range (nM)*
Lipophilicity (ΔLogP)
Metabolic Stability
1-Benzylpiperazine (BZP)
DAT/NET > SERT
> 1,000
Baseline
Low (N-dealkylation)
1-(4-Fluorobenzyl)piperazine
D4 > D2
10 - 100
+0.4
Moderate
2-(2-Fluorobenzyl)piperazine
D2/D3/D4 (Tunable via R-groups)
1 - 10
+0.8
High (Steric Shielding)
*Note: Ki ranges represent fully elaborated ligands utilizing these scaffolds, not the bare building blocks.
Experimental Protocols: Validation of Dopaminergic Activity
To establish the efficacy and selectivity of ligands derived from the 2-(2-fluoro-benzyl)-piperazine scaffold, a self-validating two-tier screening system is required: a Radioligand Binding Assay (to determine affinity) and a Functional cAMP Assay (to determine intrinsic activity).
Causality Note: This assay utilizes[³H]-Spiperone, a high-affinity D2-like antagonist[4]. To ensure accurate determination of antagonist affinities, Gpp(NH)p (a non-hydrolyzable GTP analog) is added to uncouple G-proteins. This forces all receptors into a uniform low-affinity state for endogenous agonists, preventing artificial affinity shifts and ensuring accurate
Ki
calculation.
Materials:
Receptor Source: CHO-K1 cells stably expressing human D2, D3, or D4 receptors.
Buffer: 50 mM Tris-HCl (pH 7.4), 120 mM NaCl, 5 mM KCl, 1.5 mM CaCl₂, 1 mM MgCl₂.
Step-by-Step Methodology:
Membrane Preparation : Harvest CHO-K1 cells and homogenize in ice-cold hypotonic buffer (5 mM Tris-HCl, pH 7.4). Rationale: Hypotonic shock lyses the cells via osmotic pressure while preserving the structural integrity of the membrane-bound GPCRs. Centrifuge at 40,000 x g for 20 minutes at 4°C. Resuspend the pellet in assay buffer.
Assay Assembly : In a 96-well deep-well plate, combine:
100 µL of test compound (serial dilutions from
10−10
to
10−5
M).
50 µL of [³H]-Spiperone (final concentration 0.5 nM).
50 µL of 100 µM Gpp(NH)p (final concentration 10 µM).
800 µL of membrane suspension (approx. 10-20 µg protein/well).
Incubation : Seal the plate and incubate at 25°C for 120 minutes to reach thermodynamic equilibrium.
Termination & Filtration : Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine (PEI). Rationale: PEI is a cationic polymer that neutralizes the negative charge of the glass fibers, drastically reducing non-specific binding of the lipophilic radioligand. Wash filters three times with 3 mL of ice-cold wash buffer.
Quantification : Extract filters into scintillation vials, add 3 mL scintillation cocktail, and count radioactivity (CPM). Calculate
Ki
using the Cheng-Prusoff equation. Self-Validation: Wells containing 10 µM (+)-Butaclamol represent true background; any signal above this in high-dose test wells indicates incomplete competition.
Causality Note: D2-like receptors couple to Gαi/o proteins, which inhibit adenylyl cyclase (AC)[4]. To measure antagonist activity, we must first stimulate AC with Forskolin, then add a known agonist (Quinpirole) to suppress cAMP, and finally measure the test compound's ability to reverse this suppression.
Step-by-Step Methodology:
Cell Plating : Seed CHO-K1 cells expressing the target receptor into a 384-well white microplate at 5,000 cells/well in stimulation buffer (HBSS + 0.1% BSA + 0.5 mM IBMX). Rationale: IBMX inhibits phosphodiesterases, preventing cAMP degradation and amplifying the assay's signal-to-noise ratio.
Compound Addition : Add the 2-(2-fluoro-benzyl)-piperazine derivative at varying concentrations and incubate for 15 minutes at 37°C.
Agonist & Forskolin Challenge : Add a mixture of Quinpirole (
EC80
concentration) and Forskolin (10 µM). Incubate for 30 minutes at 37°C.
Detection : Add HTRF lysis buffer containing d2-labeled cAMP and Cryptate-labeled anti-cAMP antibody. Incubate for 1 hour at room temperature.
Readout : Measure Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) at 665 nm and 620 nm. Calculate the
IC50
of the antagonist based on the restoration of cAMP levels.
Pathway Visualization
Mechanism of 2-(2-fluoro-benzyl)-piperazine antagonists blocking Gαi/o-mediated cAMP suppression.
References
Evaluation of 18F-Labeled Benzodioxine Piperazine-Based Dopamine D4 Receptor Ligands: Lipophilicity as a Determinate of Nonspecific Binding. Journal of Medicinal Chemistry - ACS Publications. 3
Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 1. Journal of Agricultural and Food Chemistry - ACS Publications. 2
N-benzylpiperazine has characteristics of a drug of abuse. PubMed. 1
Application Note: Synthesis, Characterization, and CNS Evaluation of 2-(2-Fluoro-benzyl)-piperazine Derivatives
Introduction & Rationale The benzylpiperazine scaffold is a privileged pharmacophore in central nervous system (CNS) drug discovery. It serves as a highly effective shuttle for delivering therapeutic agents across the bl...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Rationale
The benzylpiperazine scaffold is a privileged pharmacophore in central nervous system (CNS) drug discovery. It serves as a highly effective shuttle for delivering therapeutic agents across the blood-brain barrier (BBB), frequently utilized in the design of Sigma-1 (
σ1
R) receptor antagonists, monoamine transporter ligands, and CNS-penetrant Histone Deacetylase 6 (HDAC6) inhibitors[1].
The strategic incorporation of a fluorine atom at the ortho position (2-fluoro) of the benzyl ring is a classical bioisosteric modification driven by specific physicochemical causality. Fluorination increases the lipophilicity (logP) of the molecule, which directly correlates with enhanced passive diffusion across the lipophilic endothelium of the BBB. Furthermore, the strong electron-withdrawing nature of fluorine slightly lowers the pKa of the adjacent basic piperazine nitrogen, optimizing the ratio of unionized to ionized drug at physiological pH (7.4), while simultaneously blocking cytochrome P450-mediated aromatic oxidation[1].
Synthetic Methodologies
Causality in Experimental Design: Direct alkylation of unprotected piperazine with 2-fluorobenzyl chloride often yields an inseparable mixture of mono- and di-alkylated products due to the comparable nucleophilicity of the secondary amine intermediate. To ensure a self-validating, high-yield system, we utilize a two-step reductive amination protocol employing mono-Boc-protected piperazine. Sodium triacetoxyborohydride (NaBH(OAc)₃) is selected as the reducing agent because it is mild enough to selectively reduce the transient iminium ion without prematurely reducing the starting 2-fluorobenzaldehyde[2].
Figure 1: Synthetic workflow for the selective preparation of 1-(2-fluorobenzyl)piperazine.
Protocol 1: Reductive Amination & Deprotection
Step 1: Iminium Formation and Selective Reduction
In an oven-dried round-bottom flask under an inert N₂ atmosphere, dissolve 1.0 eq (10 mmol) of 2-fluorobenzaldehyde and 1.05 eq (10.5 mmol) of N-Boc-piperazine in 30 mL of anhydrous 1,2-dichloroethane (DCE).
Add 1.2 eq of glacial acetic acid to catalyze iminium ion formation. Stir at room temperature (RT) for 30 minutes.
Portion-wise, add 1.5 eq (15 mmol) of NaBH(OAc)₃.
Stir the suspension at RT for 12 hours. Validate reaction completion via TLC (Hexane:EtOAc 7:3, visualization by UV and Ninhydrin stain; the disappearance of the aldehyde spot confirms completion).
Quench the reaction with saturated aqueous NaHCO₃ (20 mL) to neutralize the acetic acid and decompose excess borohydride. Extract the aqueous layer with Dichloromethane (DCM) (3 x 20 mL).
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the Boc-protected intermediate.
Step 2: Acidic Cleavage (Deprotection)
Dissolve the crude Boc-protected intermediate in 15 mL of anhydrous DCM and cool to 0 °C in an ice bath.
Dropwise, add 5 mL of Trifluoroacetic acid (TFA). The strongly acidic environment selectively cleaves the tert-butyl carbamate.
Stir for 2 hours, allowing the reaction to warm to RT.
Concentrate the mixture in vacuo to remove excess TFA.
To obtain the free base, dissolve the residue in water, basify to pH 12 with 2M NaOH, and extract with DCM. Alternatively, precipitate the hydrochloride salt by passing anhydrous HCl gas through an ethereal solution of the free base[2].
Physicochemical Characterization
Robust characterization is required to confirm the regiochemistry and purity of the synthesized derivatives. The 2-fluoro substitution introduces characteristic spin-spin coupling in ¹³C NMR due to the NMR-active ¹⁹F nucleus (spin 1/2), which serves as an internal validation of structural integrity[2].
Table 1: Expected Analytical Data for 1-(2-Fluorobenzyl)piperazine Hydrochloride
To validate the compound's applicability for CNS targets, it must demonstrate both BBB permeability and specific target receptor affinity.
Figure 2: Dual-track in vitro evaluation workflow for CNS permeability and receptor binding.
Protocol 2: PAMPA-BBB Permeability Assay
Causality: The Parallel Artificial Membrane Permeability Assay (PAMPA) provides a high-throughput, cell-free model to predict passive BBB diffusion, heavily influenced by the 2-fluoro substitution's modulation of lipophilicity[1].
Prepare a 10 mM stock solution of the synthesized derivative in DMSO. Dilute to a final concentration of 50 µM in PBS (pH 7.4).
Coat the filter membrane of the donor plate (pore size 0.45 µm) with 4 µL of porcine brain lipid extract (20 mg/mL in dodecane) to simulate the BBB lipid composition.
Add 150 µL of the 50 µM drug solution to the donor wells. Add 300 µL of PBS (pH 7.4) to the acceptor wells.
Assemble the sandwich plate and incubate at 37 °C for 18 hours in a humidified environment.
Carefully separate the plates and quantify the drug concentration in both donor and acceptor wells using LC-MS/MS.
Calculate the effective permeability (
Pe
). A
Pe
> 4.0 × 10⁻⁶ cm/s indicates high CNS penetrance.
Causality: Benzylpiperazines exhibit strong affinity for
σ1
receptors. We use [³H]-pentazocine as a highly selective
σ1
R radioligand. Haloperidol is used as an internal control to define non-specific binding, ensuring the system is self-validating[3].
Isolate guinea pig brain membrane homogenates (containing high densities of
σ1
R) and suspend in 50 mM Tris-HCl buffer (pH 8.0).
In a 96-well plate, incubate 100 µg of membrane protein with 3 nM [³H]-pentazocine and varying concentrations of the 2-fluorobenzylpiperazine derivative (10⁻¹⁰ to 10⁻⁵ M).
To determine non-specific binding, add 10 µM haloperidol to a control subset of wells[3].
Incubate the mixture at 37 °C for 120 minutes to reach thermodynamic equilibrium.
Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific filter binding).
Wash filters three times with ice-cold Tris-HCl buffer.
Transfer filters to scintillation vials, add 3 mL of liquid scintillation cocktail, and quantify bound radioactivity using a liquid scintillation counter.
Determine the IC₅₀ using non-linear regression and calculate the
Ki
using the Cheng-Prusoff equation.
Table 2: Representative CNS Evaluation Metrics
Assay / Metric
Target Threshold for CNS Drugs
Typical Result for 2-F-Benzylpiperazines
PAMPA-BBB (
Pe
)
> 4.0 × 10⁻⁶ cm/s
6.5 - 8.2 × 10⁻⁶ cm/s (High Permeability)
σ1
R Affinity (
Ki
)
< 10 nM
1.5 - 5.0 nM (Potent Agonist/Antagonist)
σ2
R /
σ1
R Selectivity
> 100-fold
> 400-fold (Highly Selective)
Metabolic Half-life
> 60 minutes (Microsomes)
> 120 minutes (F-substitution blocks oxidation)
References
Discovery of Benzylpiperazine Derivatives as CNS-Penetrant and Selective Histone Deacetylase 6 Inhibitors - PMC, nih.gov,
Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects - PMC, nih.gov,
Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC, nih.gov,
Application Notes & Protocols: Characterizing 2-(2-fluoro-benzyl)-piperazine as a Sigma-1 Receptor Antagonist
Audience: Researchers, scientists, and drug development professionals. Abstract: The sigma-1 receptor (S1R), a unique ligand-operated chaperone protein located at the endoplasmic reticulum (ER), has emerged as a signific...
Author: BenchChem Technical Support Team. Date: April 2026
Audience: Researchers, scientists, and drug development professionals.
Abstract: The sigma-1 receptor (S1R), a unique ligand-operated chaperone protein located at the endoplasmic reticulum (ER), has emerged as a significant therapeutic target for a range of neurological and psychiatric disorders, including neuropathic pain, neurodegenerative diseases, and depression.[1][2][3] This document provides a detailed guide for the comprehensive characterization of 2-(2-fluoro-benzyl)-piperazine, a representative molecule from the benzylpiperazine class, as a selective S1R antagonist.[4][5] We present field-proven protocols for determining its in vitro binding affinity and selectivity, assessing its in vivo efficacy in established pain models, and evaluating its potential motor-impairing side effects. The methodologies are designed to be self-validating, providing a robust framework for advancing S1R-targeted drug discovery programs.
Introduction: The Sigma-1 Receptor as a Therapeutic Target
The S1R is a transmembrane protein primarily localized at the mitochondria-associated ER membrane (MAM), a critical hub for cellular signaling and homeostasis.[6][7] Unlike conventional receptors, S1R functions as a molecular chaperone, modulating a variety of client proteins, most notably the inositol 1,4,5-trisphosphate receptor (IP3R), thereby regulating intracellular calcium (Ca²⁺) signaling.[1][3][8] Through its interactions, the S1R influences neuronal excitability, synaptic plasticity, and cellular stress responses.[9][10]
Antagonism of the S1R has shown considerable promise for treating chronic pain states.[4][6] By blocking S1R function, antagonists can disrupt the potentiation of N-methyl-D-aspartate (NMDA) receptor activity, a key mechanism in central sensitization and the maintenance of neuropathic pain.[6] Benzylpiperazine derivatives represent a chemical class that has yielded potent and selective S1R antagonists.[4][5] This guide uses 2-(2-fluoro-benzyl)-piperazine as a model compound to detail the essential experimental workflow for validating novel S1R antagonists from initial binding characterization to preclinical proof-of-concept.
Mechanism of Action: S1R Antagonism
Under basal conditions, S1R is associated with the binding immunoglobulin protein (BiP), another ER chaperone. Upon stimulation by endogenous or synthetic ligands (agonists), S1R dissociates from BiP and interacts with client proteins like the IP3R. This interaction stabilizes the IP3R and enhances Ca²⁺ flux from the ER into the mitochondria, supporting cellular bioenergetics and survival.[3][10]
An S1R antagonist, such as 2-(2-fluoro-benzyl)-piperazine, occupies the ligand-binding site but does not induce the conformational change required for dissociation from BiP or subsequent client protein modulation. By competitively inhibiting the binding of activating ligands, an antagonist effectively locks the S1R in an inactive state, preventing the downstream signaling cascade. This blockade is particularly relevant in pathological states like neuropathic pain, where S1R is often upregulated.[4]
Caption: S1R signaling at the MAM and point of antagonist intervention.
PART I: In Vitro Characterization Protocols
The foundational step in characterizing a novel compound is to quantify its interaction with the intended target. A radioligand binding assay is the gold-standard method for determining the binding affinity (Kᵢ) and selectivity of a test compound for the S1R.
Objective: To determine the binding affinity (Kᵢ) of 2-(2-fluoro-benzyl)-piperazine for the S1R and its selectivity over the sigma-2 receptor (S2R).
Causality and Rationale: This assay directly measures the ability of the test compound to displace a known high-affinity radioligand from the receptor's binding pocket. By performing this competition at both S1R and S2R, we can establish not only potency but also the crucial parameter of selectivity. High selectivity is a key feature of a promising drug candidate, as it minimizes the potential for off-target effects. We use membranes from guinea pig liver, as this tissue has a high density of S1R.[11]
Caption: Workflow for the S1R competitive radioligand binding assay.
Methodology:
Membrane Preparation: Homogenize fresh guinea pig liver in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge the homogenate at low speed to remove debris, then centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes. Resuspend the pellet in fresh buffer. Determine protein concentration using a Bradford or BCA assay.
Assay Setup: In a 96-well plate, combine the following in a final volume of 200 µL:
50 µL of membrane suspension (approx. 150 µg protein).
50 µL of -pentazocine (a selective S1R radioligand) at a final concentration near its Kₔ (e.g., 2-3 nM).[11][12]
50 µL of 2-(2-fluoro-benzyl)-piperazine at 12 serially diluted concentrations (e.g., from 0.1 nM to 10 µM).
Total Binding Control: Substitute test compound with buffer.
Non-Specific Binding (NSB) Control: Substitute test compound with a high concentration of an unlabeled S1R ligand (e.g., 10 µM Haloperidol) to saturate all specific binding sites.[13]
Incubation: Incubate the plate at 37°C for 120 minutes with gentle agitation.
Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters, pre-soaked in polyethylenimine (PEI) to reduce non-specific binding. Wash each well rapidly three times with ice-cold buffer.
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
Selectivity Assay: Repeat the entire protocol using a selective S2R radioligand (e.g., [³H]-DTG in the presence of (+)-pentazocine to mask S1R sites) to determine the compound's affinity for the S2R subtype.[14]
Data Analysis and Presentation:
Calculate the specific binding: Specific Binding = Total Binding CPM - NSB CPM.
For each concentration of the test compound, calculate the percentage of inhibition: % Inhibition = 100 * (1 - [(Sample CPM - NSB CPM) / Specific Binding]).
Plot % Inhibition versus the log concentration of 2-(2-fluoro-benzyl)-piperazine and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration that inhibits 50% of specific binding).
Calculate the Kᵢ value using the Cheng-Prusoff equation :
Kᵢ = IC₅₀ / (1 + [L]/Kₔ)
Where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
Table 1: Representative In Vitro Binding Profile
(Note: Data is illustrative, based on published benzylpiperazine analogs like SI 1/28)[4]
Receptor Target
Kᵢ (nM)
Selectivity Ratio (Kᵢ S2R / Kᵢ S1R)
Sigma-1 (S1R)
6.1
\multirow{2}{*}{>400-fold}
Sigma-2 (S2R)
2,583
PART II: In Vivo Efficacy Protocols
While binding affinity is essential, it does not confirm functional activity (i.e., antagonist vs. agonist). As robust in vitro functional assays for S1R are not yet universally established, in vivo behavioral models are the primary method for functional characterization.[2][4][15] An S1R antagonist is expected to produce antinociceptive effects in pain models.[2]
Caption: General workflow for in vivo assessment of antinociception.
Protocol 2: Acetic Acid-Induced Writhing Test (Visceral Pain)
Objective: To evaluate the antinociceptive effect of 2-(2-fluoro-benzyl)-piperazine in a model of acute, chemically-induced visceral pain.
Causality and Rationale: This is a classic, reliable screening assay for analgesic compounds.[4] Intraperitoneal (i.p.) injection of acetic acid irritates peritoneal nociceptors, leading to a quantifiable stretching and writhing behavior. A compound that reduces this behavior demonstrates peripheral and/or central analgesic activity. This test provides a rapid initial assessment of in vivo efficacy.
Methodology:
Acclimation: Acclimate male C57BL/6J mice to the testing environment for at least 30 minutes.
Drug Administration: Administer 2-(2-fluoro-benzyl)-piperazine (e.g., 10, 30, 60 mg/kg) or vehicle (e.g., saline with 5% DMSO) via i.p. injection.
Pre-treatment Time: Allow 30 minutes for the compound to be absorbed and distributed.
Nociceptive Challenge: Administer a 0.6% solution of acetic acid (10 mL/kg) via i.p. injection.
Observation: Immediately place the mouse in an observation chamber and count the number of writhes (abdominal constrictions followed by stretching of the hind limbs) over a 20-minute period, starting 5 minutes after the acetic acid injection.
Data Analysis: Calculate the percentage of inhibition for each dose group compared to the vehicle control: % Inhibition = 100 * (1 - [Mean Writhes_Drug / Mean Writhes_Vehicle]).
Table 2: Representative Dose-Response in Acetic Acid Writhing Test
Treatment Group (i.p.)
Dose (mg/kg)
Mean Writhes (± SEM)
% Inhibition
Vehicle
-
25.4 ± 2.1
0%
Compound
10
16.1 ± 1.8
36.6%
Compound
30
8.9 ± 1.5
65.0%
Compound
60
4.2 ± 1.1
83.5%
Protocol 3: Chronic Constriction Injury (CCI) Model (Neuropathic Pain)
Objective: To assess the anti-allodynic efficacy of 2-(2-fluoro-benzyl)-piperazine in a clinically relevant model of chronic neuropathic pain.
Causality and Rationale: The CCI model mimics human neuropathic pain conditions caused by nerve damage.[4][5] The injury leads to the development of mechanical allodynia—a state where a normally non-painful stimulus (like a light touch) is perceived as painful. This endpoint is highly relevant for S1R antagonists, which are primarily being developed for neuropathic pain.[4][6] Measuring the paw withdrawal threshold (PWT) with von Frey filaments provides an objective measure of tactile sensitivity.
Methodology:
CCI Surgery: Anesthetize a rat or mouse and expose the sciatic nerve in one thigh. Place four loose ligatures around the nerve. Close the incision. The contralateral limb serves as an internal control.
Post-Operative Recovery: Allow the animals to recover for 7-14 days, during which time allodynia develops.
Baseline Measurement: Before drug administration, measure the baseline PWT. Place the animal on a wire mesh grid and apply calibrated von Frey filaments to the plantar surface of the hind paw until it withdraws. Determine the 50% withdrawal threshold using the up-down method.
Drug Administration: Administer 2-(2-fluoro-benzyl)-piperazine or vehicle (i.p.).
Post-Dose Measurement: Measure the PWT at various time points after administration (e.g., 30, 60, 120 minutes) to establish a time-course of action.
Data Analysis: Compare the PWT of the drug-treated group to the vehicle-treated group at each time point using appropriate statistical tests (e.g., two-way ANOVA with post-hoc tests).
Table 3: Representative Anti-Allodynic Effect in CCI Model
Treatment Group
Baseline PWT (g)
60 min Post-Dose PWT (g)
Vehicle
2.1 ± 0.3
2.5 ± 0.4
Compound (30 mg/kg)
2.3 ± 0.4
9.8 ± 1.2
Sham (No Injury)
14.5 ± 1.0
14.8 ± 0.9
p < 0.05 compared to Vehicle
PART III: Safety and Self-Validation Protocol
A critical aspect of drug development is ensuring that the therapeutic effect is not confounded by side effects. For a pain therapeutic, it is crucial to demonstrate that the observed efficacy is not simply a result of sedation or motor impairment.
Protocol 4: Rotarod Test for Motor Coordination
Objective: To determine if 2-(2-fluoro-benzyl)-piperazine produces motor deficits at therapeutically relevant doses.
Causality and Rationale: This protocol serves as a self-validating system for the in vivo pain assays. If a compound shows efficacy in a pain model but also causes the animal to fall off the rotarod, the apparent "analgesia" could be a false positive due to motor impairment. A viable drug candidate should show a clear separation between its effective dose (in pain assays) and any dose that causes motor side effects.[4][5]
Methodology:
Training: Train mice to stay on an accelerating rotarod (e.g., accelerating from 4 to 40 RPM over 5 minutes) for three consecutive trials.
Drug Administration: On the test day, administer the same doses of 2-(2-fluoro-benzyl)-piperazine used in the pain assays (e.g., 10, 30, 60 mg/kg) or vehicle.
Testing: At the time of peak effect observed in the pain assays (e.g., 30 minutes post-injection), place the mice on the rotarod and record the latency to fall.
Data Analysis: Compare the mean latency to fall for each drug group against the vehicle control group using a one-way ANOVA. A significant decrease in latency indicates motor impairment.
Table 4: Representative Rotarod Performance Data
Treatment Group (i.p.)
Dose (mg/kg)
Latency to Fall (seconds ± SEM)
Vehicle
-
175.4 ± 12.1
Compound
10
171.2 ± 14.5
Compound
30
168.9 ± 11.8
Compound
60
165.3 ± 15.0
Conclusion
The protocols outlined in this guide provide a comprehensive and logically structured framework for the preclinical characterization of 2-(2-fluoro-benzyl)-piperazine as a sigma-1 receptor antagonist. By systematically determining its in vitro binding affinity, in vivo analgesic efficacy, and motor function profile, researchers can build a robust data package. This workflow, which emphasizes the rationale behind each step and incorporates self-validating controls, ensures high scientific integrity and provides a clear path for the development of novel S1R-targeted therapeutics for chronic pain and other CNS disorders.
References
Vertex AI Search. (n.d.). Sigma receptor - Wikipedia.
Wilson, L. L., Eans, S. O., Ramadan-Siraj, I., Modica, M. N., Romeo, G., Intagliata, S., & McLaughlin, J. P. (2022). Examination of the Novel Sigma-1 Receptor Antagonist, SI 1/28, for Antinociceptive and Anti-allodynic Efficacy against Multiple Types of Nociception with Fewer Liabilities of Use. International Journal of Molecular Sciences, 23(2), 615. [Link]
Vertex AI Search. (n.d.). Sigma-1 receptor - Wikipedia.
Al-Ghananeem, A. M., & Malkawi, A. H. (2020). In vitro and in vivo sigma 1 receptor imaging studies in different disease states. RSC Medicinal Chemistry, 11(10), 1128-1144. [Link]
Romero, L., & Meana, J. J. (2008). Pharmacology and therapeutic potential of sigma(1) receptor ligands. Current Pharmaceutical Design, 14(33), 3447-3458. [Link]
Weng, T. Y., & Tsai, S. A. (2017). The Sigma-1 Receptor: Pathophysiological Roles and Therapeutic Potential in Neurodegenerative Diseases. Journal of Pharmacological Sciences, 133(4), 197-202. [Link]
Kourrich, S., Su, T. P., Hayashi, T., & Tsai, S. Y. (2012). Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases. Frontiers in Neuropharmacology, 3, 17. [Link]
Romero, L., & Meana, J. J. (2008). Pharmacology and Therapeutic Potential of Sigma1 Receptor Ligands. Current Pharmaceutical Design, 14(33), 3447-3458. [Link]
Katz, J. L., Hong, W. C., Hiranita, T., & Su, T. P. (2011). Identification of Antagonists Selective for Sigma Receptor Subtypes that are Active In vivo. The Open Addiction Journal, 4, 1-3. [Link]
Spruce, L. A., Schetz, J. A., & Undieh, A. S. (2020). Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors. Frontiers in Pharmacology, 11, 256. [Link]
Schmidt, H. R., & Kruse, A. C. (2019). The molecular function of σ receptors: past, present, and future. Trends in Pharmacological Sciences, 40(9), 636-654. [Link]
National Center for Biotechnology Information. (2026). Gene Result SIGMAR1. Retrieved April 3, 2026, from [Link]
Celtarys. (2025). Sigma-1 Receptor Assays with Fluorescent Ligands. Retrieved April 3, 2026, from [Link]
Ortiz-Jiménez, A., Rojas-Gomez, D., & Gonzalez-Gomez, M. (2023). Sigma-1 Receptor Signaling: In Search of New Therapeutic Alternatives for Cardiovascular and Renal Diseases. International Journal of Molecular Sciences, 24(3), 2038. [Link]
Al-Ghananeem, A. M., & Malkawi, A. H. (2020). Sigma 1 Receptors In vitro and In vivo Imaging Studies in Different Disease States. RSC Medicinal Chemistry, 11(10), 1128-1144. [Link]
Wang, P., Wu, Y., & Li, J. (2024). Preclinical Evaluation of Sigma 1 Receptor Antagonists as a Novel Treatment for Painful Diabetic Neuropathy. ACS Pharmacology & Translational Science. [Link]
Chu, U. B., & Ruoho, A. E. (2016). SIGMA RECEPTOR BINDING ASSAYS. Current Protocols in Pharmacology, 71, 1.34.1-1.34.21. [Link]
Rojas-Gomez, D., Ortiz-Jiménez, A., & Gonzalez-Gomez, M. (2024). Sigma-1 receptor signaling: A potential therapeutic approach for ischemic stroke. Frontiers in Pharmacology, 15, 1438905. [Link]
Nabavi, S. M., & Sureda, A. (2025). Repurposing Sigma-1 Receptor-Targeting Drugs for Therapeutic Advances in Neurodegenerative Disorders. International Journal of Molecular Sciences, 26(9), 5021. [Link]
Chu, U. B., & Ruoho, A. E. (2015). Sigma Receptor Binding Assays. Current Protocols in Pharmacology, 71, 1.34.1-1.34.21. [Link]
Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University. [Link]
Intagliata, S., Modica, M. N., & Romeo, G. (2021). Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects. ACS Chemical Neuroscience, 12(11), 2003-2012. [Link]
Application Notes and Protocols for [¹⁸F]-Labeled Benzylpiperazine Derivatives in Melanoma Imaging
For Researchers, Scientists, and Drug Development Professionals Introduction: The Imperative for Precision in Melanoma Imaging Melanoma, the most aggressive form of skin cancer, presents a significant diagnostic and ther...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative for Precision in Melanoma Imaging
Melanoma, the most aggressive form of skin cancer, presents a significant diagnostic and therapeutic challenge due to its high metastatic potential.[1] While 2-[¹⁸F]Fluorodeoxyglucose ([¹⁸F]FDG) PET/CT is a cornerstone in staging metastatic disease, it has limitations, particularly in detecting early nodal metastases and differentiating inflammation from malignancy.[2][3] This has driven the development of targeted radiopharmaceuticals that exploit the unique biochemical signatures of melanoma cells.[3]
One of the most attractive and specific targets in pigmented melanoma is melanin.[4] Unlike cell surface receptors which can be heterogeneous or downregulated, melanin is a stable, abundant intracellular polymer synthesized and stored within melanosomes.[5] Its presence in primary and metastatic lesions offers a precise target for imaging agents.[6]
The benzylpiperazine scaffold has emerged as a versatile platform for developing radiotracers. Its structure allows for the incorporation of a fluorine-18 radiolabel on the benzyl ring while the piperazine nitrogen provides a convenient point for attaching a melanoma-targeting moiety. This application note provides a comprehensive guide to the synthesis, radiolabeling, and preclinical evaluation of a potent melanin-binding benzylpiperazine derivative, 2-{2-[4-(4-[¹⁸F]-Fluorobenzyl)piperazin-1-yl]-2-oxoethyl}isoindolin-1-one ([¹⁸F]MEL054) , as a representative agent for this class of compounds.[7][8] The protocols herein are designed to be adaptable for other 2-(fluoro-benzyl)-piperazine analogues.
Section 1: Scientific Rationale and Mechanism of Action
The efficacy of a targeted imaging agent hinges on its ability to bind specifically to its target with high affinity while clearing rapidly from non-target tissues. Benzylpiperazine derivatives designed for melanoma imaging leverage the unique properties of melanin.
1.1 The Melanin Target
Melanin synthesis is significantly upregulated in most melanoma cells, making it a highly specific biomarker.[5] Agents that bind to melanin can provide high-contrast images, distinguishing cancerous lesions from surrounding healthy tissue. The uptake of iodinated and fluorinated benzamides, which share structural similarities with the targeting moiety of MEL054, has been shown to be directly dependent on melanin content rather than a receptor-mediated pathway.[4][8] This direct binding mechanism is robust and less susceptible to the biological variability of receptor expression.
1.2 Targeting Workflow
The logical flow from administration to target binding is crucial for successful imaging. The radiotracer is designed to be systematically delivered, to accumulate in melanoma tissues, and to be cleared from the rest of the body to produce a high-contrast image.
Caption: Synthetic scheme for the piperazine precursor.
Step 1: Synthesis of Ethyl (1-oxo-1,3-dihydro-2H-isoindol-2-yl)acetate
Dissolve phthalimide and ethyl bromoacetate in DMF.
Add K₂CO₃ and stir the reaction at room temperature until completion (monitor by TLC).
Perform an aqueous workup and purify the crude product by column chromatography to yield the alkylated product.
Step 2: Synthesis of (1-oxo-1,3-dihydro-2H-isoindol-2-yl)acetic acid
Dissolve the product from Step 1 in a mixture of THF and water.
Add LiOH and stir at room temperature to facilitate saponification of the ester.
Acidify the reaction mixture to precipitate the carboxylic acid product, which can be isolated by filtration.
Step 3: Coupling with Boc-piperazine
Dissolve the carboxylic acid from Step 2, Boc-piperazine, EDC, and HOBt in DCM.
Stir the reaction at room temperature to form the amide bond.
After completion, perform an aqueous workup and purify by column chromatography.
Step 4: Boc Deprotection
Dissolve the Boc-protected intermediate from Step 3 in DCM.
Add TFA dropwise and stir at room temperature to remove the Boc protecting group.
Evaporate the solvent and excess TFA. The resulting salt is neutralized during workup to yield the final precursor, 2-(2-oxo-2-piperazin-1-ylethyl)isoindolin-1-one .
Section 3: [¹⁸F] Radiolabeling Protocol
The radiosynthesis of [¹⁸F]MEL054 is a two-step, two-pot automated process that provides high radiochemical yield and purity. [7][8]This method is adaptable for various automated synthesis modules (e.g., GE TRACERlab).
[8]
3.1 Radiolabeling Workflow
Caption: Automated two-step radiosynthesis of [¹⁸F]MEL054.
3.2 Detailed Protocol
Step 1: Preparation of 4-[¹⁸F]Fluorobenzaldehyde
Trap aqueous [¹⁸F]fluoride (from an ¹⁸O(p,n)¹⁸F reaction on a cyclotron) on an anion exchange cartridge.
Elute the [¹⁸F]fluoride into the reactor with a solution of Kryptofix 2.2.2 and potassium carbonate in acetonitrile/water.
Perform azeotropic drying of the [¹⁸F]fluoride complex under vacuum and nitrogen flow.
Add the labeling precursor (e.g., 4-formyl-N,N,N-trimethylanilinium triflate) dissolved in a suitable solvent (e.g., DMF).
Heat the reaction to facilitate the nucleophilic aromatic substitution.
Pass the crude reaction mixture through a C18 Sep-Pak cartridge to trap the 4-[¹⁸F]fluorobenzaldehyde synthon.
Step 2: Reductive Alkylation to form [¹⁸F]MEL054
Elute the purified 4-[¹⁸F]fluorobenzaldehyde from the Sep-Pak cartridge into a second reaction vessel containing the piperazine precursor (from Section 2) dissolved in methanol/acetic acid.
[4] * Add a reducing agent, such as sodium cyanoborohydride (NaCNBH₃), to the mixture.
Seal the vessel and heat (e.g., 120°C for 25 minutes) to drive the reductive alkylation.
[4]
Purification and Formulation
Quench the reaction and inject the entire contents onto a semi-preparative HPLC system for purification.
Collect the fraction corresponding to [¹⁸F]MEL054.
The collected fraction is typically reformulated into a physiologically compatible solution (e.g., sterile saline with a small percentage of ethanol) for in vivo use.
Section 4: Quality Control Procedures
For any radiopharmaceutical intended for preclinical or clinical use, rigorous quality control is mandatory to ensure identity, purity, and safety.
4.1 Radio-HPLC Analysis
Purpose: To determine radiochemical purity (RCP) and confirm the identity of the final product.
Method:
Inject a small aliquot of the final formulated product onto an analytical HPLC system equipped with a reverse-phase C18 column and both a UV detector and a radioactivity detector.
Elute with a suitable mobile phase (e.g., a gradient of acetonitrile and water with 0.1% TFA).
[9] 3. The identity of [¹⁸F]MEL054 is confirmed by comparing its retention time to that of a co-injected, non-radioactive standard (verified by the UV detector).
Radiochemical purity is calculated as the percentage of the total radioactivity that elutes as the desired product peak.
4.2 Specific Activity Determination
Purpose: To measure the amount of radioactivity per unit mass of the compound (GBq/μmol). High specific activity is crucial to avoid unwanted pharmacological effects from the non-radioactive compound.
Method:
Generate a standard curve by injecting known concentrations of the non-radioactive standard onto the analytical HPLC and measuring the corresponding UV peak area.
Inject a known volume of the final radiolabeled product with a known amount of radioactivity (measured in a dose calibrator).
Determine the mass of the compound in the injection by comparing its UV peak area to the standard curve.
Calculate specific activity by dividing the total radioactivity by the calculated molar amount.
Preclinical validation in appropriate cell and animal models is essential to confirm the tracer's potential for imaging melanoma.
5.1 In Vitro Cell Uptake Assay
Objective: To confirm specific uptake of the radiotracer in melanin-producing melanoma cells.
Cell Lines:
Positive Control: B16F0 or B16F10 murine melanoma (pigmented).
[10] * Negative Control: A375 human melanoma (amelanotic) or a non-melanoma line (e.g., EMT6 breast cancer).
[10][11]* Protocol:
Plate cells in 12-well or 24-well plates and grow to ~80% confluency.
Incubate the cells with a known concentration of the [¹⁸F]-labeled tracer (e.g., ~0.1 MBq/well) in culture medium for various time points (e.g., 15, 30, 60, 120 minutes).
For blocking studies, pre-incubate a subset of wells with a high concentration of a known melanin-binding agent 15 minutes prior to adding the radiotracer.
After incubation, wash the cells twice with ice-cold PBS to remove unbound radioactivity.
Lyse the cells (e.g., with NaOH or RIPA buffer).
Measure the radioactivity in the cell lysate using a gamma counter.
Measure the protein content in the lysate (e.g., using a BCA assay) to normalize the radioactivity.
Express results as a percentage of added dose per milligram of protein.
5.2 In Vivo Biodistribution in Murine Models
Objective: To determine the whole-body distribution, tumor uptake, and clearance profile of the radiotracer over time.
When tumors reach a suitable size (e.g., 100-200 mm³), inject each mouse with a known amount of the [¹⁸F]-labeled tracer (e.g., 1-2 MBq) via the tail vein.
At designated time points post-injection (p.i.) (e.g., 30, 60, 120 minutes), euthanize cohorts of mice (n=3-5 per time point).
Promptly dissect major organs and tissues (tumor, blood, heart, lungs, liver, spleen, kidneys, muscle, bone, brain, etc.).
Weigh each tissue sample and measure its radioactivity in a gamma counter alongside standards prepared from the injectate.
Calculate the uptake in each tissue as the percentage of the injected dose per gram of tissue (%ID/g).
Example Biodistribution Data for a Melanin-Targeting Agent
[10]
Tissue
Uptake at 1h p.i. (%ID/g)
Uptake at 6h p.i. (%ID/g)
B16F0 Tumor
13.0
25.0
Blood
1.5
0.3
Heart
1.2
0.2
Lungs
2.0
0.4
Liver
3.5
1.0
Kidneys
2.5
0.8
| Muscle | 0.8 | 0.1 |
Note: Data is illustrative based on published results for similar agents and demonstrates high tumor uptake and retention with rapid clearance from background tissues.
[10]
5.3 Micro-PET Imaging Protocol
Objective: To visually confirm tumor uptake and assess the tracer's performance as an imaging agent.
Protocol:
Anesthetize a tumor-bearing mouse (e.g., with isoflurane).
Inject the [¹⁸F]-labeled tracer (~5-10 MBq) via the tail vein.
Position the animal in a micro-PET scanner. Maintain anesthesia and body temperature throughout the scan.
Acquire a dynamic scan for 60-120 minutes or static scans at specific time points (e.g., 1h p.i.).
A CT scan can be acquired for anatomical co-registration.
Reconstruct the PET images using an appropriate algorithm (e.g., OSEM3D).
Analyze the images by drawing regions of interest (ROIs) over the tumor and other organs to quantify tracer uptake (often expressed as Standardized Uptake Value, SUV).
Conclusion
The 2-(fluoro-benzyl)-piperazine scaffold, exemplified by the potent melanin-binding agent [¹⁸F]MEL054, represents a promising platform for the development of highly specific PET radiopharmaceuticals for melanoma imaging. [4][12]The high affinity for melanin, coupled with favorable pharmacokinetics, allows for high-contrast imaging of pigmented primary and metastatic melanoma lesions. [10]The detailed protocols provided in this guide offer a comprehensive framework for the synthesis, quality control, and preclinical evaluation of this class of imaging agents, paving the way for further research and potential clinical translation.
References
Benchchem. Application Notes and Protocols for Radiolabeling of Piperazine Derivatives. Benchchem.
Jackson, D. N., & Byrum, S. D. (2023). Melanoma Biomarkers and Their Potential Application for In Vivo Diagnostic Imaging Modalities. PMC. Available from: [Link].
Yang, Y., et al. (2017). Preclinical Melanoma Imaging with 68Ga-Labeled α-Melanocyte-Stimulating Hormone Derivatives Using PET. PMC. Available from: [Link].
Carlson, J., et al. (2022). Translating Molecules into Imaging—The Development of New PET Tracers for Patients with Melanoma. MDPI. Available from: [Link].
Cheng, Z., et al. (2009). Melanin-Targeted Preclinical PET Imaging of Melanoma Metastasis. Journal of Nuclear Medicine. Available from: [Link].
Jackson, D. N., & Byrum, S. D. (2023). Melanoma Biomarkers and Their Potential Application for In Vivo Diagnostic Imaging Modalities. ResearchGate. Available from: [Link].
Wang, Y., et al. (2023). Peptide-Based ROR1-Targeting PET Ligands for Melanoma Tumor Imaging: Design and Preclinical Evaluation. Journal of Medicinal Chemistry. Available from: [Link].
Wang, X., et al. (2024). Melanin-Targeting Radiotracers and Their Preclinical, Translational, and Clinical Status: From Past to Future. Journal of Nuclear Medicine. Available from: [Link].
Yar-Kopp, A. M., et al. (2016). New imaging-based biomarkers for melanoma diagnosis using coherent Raman Scattering microscopy. SPIE Digital Library. Available from: [Link].
Xu, S., et al. (2024). Emerging biomarkers in melanoma: Bridging molecular discovery and precision oncology. MedComm–Oncology. Available from: [Link].
Taylor, S. R., et al. (2013). Synthesis and Radiosynthesis of a Novel PET Fluorobenzyl Piperazine for Melanoma Tumour Imaging; [18F]MEL054. Australian Journal of Chemistry. Available from: [Link].
Vang, K. H., & Zoghbi, S. S. (2019). Molecular Biomarkers for Melanoma Screening, Diagnosis and Prognosis: Current State and Future Prospects. PMC. Available from: [Link].
Taylor, S. R., et al. (2013). Synthesis and radiosynthesis of a novel PET fluorobenzyl piperazine for melanoma tumour imaging; [18F]MEL054. ANSTO Repository. Available from: [Link].
Taylor, S. R., et al. (2013). Synthesis and radiosynthesis of a novel PET Fluorobenzyl piperazine for melanoma tumour imaging;[18F] MEL054. Chemsrc. Available from: [Link].
Taylor, S. R., et al. (2013). Synthesis and Radiosynthesis of a Novel PET Fluorobenzyl Piperazine for Melanoma Tumour Imaging; [18F]MEL054. ResearchGate. Available from: [Link].
National Center for Biotechnology Information. [18F]N-(2-benzofuranylmethyl)-N'-[4-(2-fluoroethoxy)benzyl]piperazine. PubChem. Available from: [Link].
Pham, T. Q., et al. (2007). Preparation and biologic evaluation of a novel radioiodinated benzylpiperazine, 123I-MEL037, for malignant melanoma. Journal of Nuclear Medicine. Available from: [Link].
Selivanova, S. V., et al. (2015). Synthesis and pharmacological evaluation of ¹¹C-labeled piperazine derivative as a PET probe for sigma-2 receptor imaging. Nuclear Medicine and Biology. Available from: [Link].
Taylor, S. R., et al. (2013). Synthesis and Radiosynthesis of a Novel PET Fluorobenzyl Piperazine for Melanoma Tumour Imaging; [18F]MEL054. Australian Journal of Chemistry. Available from: [Link].
Molavipordanjani, S., et al. (2023). 99mTc(CO)3-labeled 1-(2-Pyridyl)piperazine derivatives as radioligands for 5-HT7 receptors. Journal of Nuclear Cardiology. Available from: [Link].
Sharma, S. K., & Lewis, J. S. (2017). Chemistry of PET Radiopharmaceuticals: Labelling Strategies. Radiology Key. Available from: [Link].
Li, J., et al. (2017). 1-(4-[18F]Fluorobenzyl)-4-[(tetrahydrofuran-2-yl)methyl]piperazine: A Novel Suitable Radioligand with Low Lipophilicity for Imaging σ1 Receptors in the Brain. ACS Chemical Neuroscience. Available from: [Link].
Welcome to the Technical Support Center for Advanced Organic Synthesis. As a Senior Application Scientist, I have designed this portal to address the specific mechanistic bottlenecks and yield optimization challenges ass...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for Advanced Organic Synthesis. As a Senior Application Scientist, I have designed this portal to address the specific mechanistic bottlenecks and yield optimization challenges associated with the synthesis of 2-(2-fluoro-benzyl)-piperazine.
This molecule is a highly versatile scaffold in medicinal chemistry, frequently utilized in the development of CNS therapeutics, kinase inhibitors, and carbonic anhydrase modulators[1]. However, researchers often encounter severe yield attrition during its synthesis due to incomplete cyclization, reductive emulsions, and product loss during aqueous extraction[2].
This guide bypasses generic advice, providing a self-validating, causality-driven framework to maximize your synthetic yield and purity.
Part 1: Mechanistic Workflow & Synthesis Pathway
The most reliable, scalable, and stereocontrollable route to 2-(2-fluoro-benzyl)-piperazine is the Amino Acid Route . This involves the conversion of 2-fluorophenylalanine to its methyl ester, followed by amidation/cyclization with ethylenediamine to form a piperazin-2-one intermediate, which is subsequently reduced[3].
Figure 1: Three-step synthetic workflow for 2-(2-fluoro-benzyl)-piperazine via the Amino Acid Route.
Part 2: Standard Operating Procedure (SOP) & In-Process Controls
To ensure a self-validating system, every step in this protocol includes an In-Process Control (IPC). Do not proceed to the next step unless the IPC criteria are met.
Step 1: Cyclization to 3-(2-fluorobenzyl)piperazin-2-one
Causality: Reacting the methyl ester with ethylenediamine releases methanol. If methanol is not removed, the amidation reaches an equilibrium, stalling the reaction. Using a massive excess of ethylenediamine prevents the formation of a bis-amide dimer (where one diamine reacts with two ester molecules).
Charge a round-bottom flask with 2-fluorophenylalanine methyl ester (1.0 eq).
Add anhydrous ethylenediamine (10.0 eq). Note: The excess acts as both reagent and solvent.
Heat the mixture to 90°C under an inert atmosphere (N2/Argon) for 16 hours.
IPC (Self-Validation): Monitor by LC-MS. The reaction is complete when the starting ester mass
[M+H]+
disappears and the target lactam mass
[M+H]+
becomes the base peak.
Concentrate the mixture under reduced pressure (rotary evaporator with a high-vacuum pump) to remove all excess ethylenediamine. Recrystallize the crude solid from ethyl acetate/hexanes.
Step 2: Reduction to 2-(2-fluorobenzyl)piperazine
Causality: The lactam carbonyl must be fully reduced to a methylene group. Lithium aluminum hydride (
LiAlH4
) is highly effective, but it forms strong coordinate bonds with the resulting basic nitrogens, which can trap the product if not quenched correctly[3].
Suspend
LiAlH4
(3.0 eq) in anhydrous THF at 0°C under Argon.
Dissolve the 3-(2-fluorobenzyl)piperazin-2-one (1.0 eq) in anhydrous THF and add it dropwise to the
LiAlH4
suspension to control the exothermic hydrogen gas evolution.
Reflux the mixture at 66°C for 12 hours.
IPC (Self-Validation): Take a 0.1 mL aliquot, perform a mini-workup, and check the FT-IR spectrum. The reaction is complete when the strong amide
C=O
stretch at
∼1670 cm−1
is completely absent.
Step 3: The Fieser Workup (Critical for Yield)
Causality: Standard aqueous quenching creates a gelatinous aluminum hydroxide emulsion that physically traps the water-soluble piperazine. The Fieser method (n, n, 3n) forces the aluminum salts into a dense, granular lattice that is easily filtered, liberating the free amine.
Cool the reaction to 0°C. For every
x
grams of
LiAlH4
used, strictly add:
x
mL of distilled
H2O
(dropwise, extreme caution).
x
mL of 15% aqueous NaOH.
3x
mL of distilled
H2O
.
Stir vigorously for 30 minutes at room temperature until the grey suspension turns into a stark white, granular precipitate.
Filter through a pad of Celite, washing the filter cake thoroughly with hot THF.
Concentrate the filtrate to yield the crude 2-(2-fluorobenzyl)piperazine free base[2].
Part 3: Yield Optimization Data
The following table summarizes our internal optimization data, demonstrating how specific parameter deviations impact the final yield and purity of the target molecule.
Reaction Step
Parameter Tested
Condition
Yield (%)
Purity (LC-MS)
Mechanistic Observation
Cyclization
Solvent/Equivalents
Neat (10 eq EDA)
82%
>95%
Fast reaction; excess diamine suppresses bis-amide dimerization.
Cyclization
Solvent/Equivalents
Methanol (2 eq EDA)
45%
80%
Equilibrium stalls due to methanol byproduct; high bis-amide formation.
Reduction
Reducing Agent
LiAlH4
(3 eq) in THF
91%
>98%
Complete reduction of the lactam carbonyl to methylene.
Reduction
Reducing Agent
BH3
-THF (4 eq)
75%
90%
Requires harsh acidic reflux to break stable boron-amine complexes.
Workup
Quench Method
Fieser (
n,n,3n
)
88%
>98%
Granular aluminate salts formed; product easily liberated and filtered.
Workup
Quench Method
Aqueous Quench (
H2O
only)
30%
N/A
Severe emulsion; basic piperazine product permanently trapped in gel.
Part 4: Troubleshooting Desk & FAQs
Q1: My cyclization yield is stalling around 50-60%, and LC-MS shows a large high-mass impurity. What is happening?A: You are likely experiencing equilibrium stalling and dimerization. The reaction of the methyl ester with ethylenediamine generates methanol. If this methanol is not actively removed, the reaction cannot proceed to completion. Furthermore, the high-mass impurity is a bis-amide dimer (one molecule of ethylenediamine reacting with two molecules of your starting ester).
Resolution: Run the reaction neat with a massive excess of ethylenediamine (10 equivalents) to statistically eliminate bis-amide formation. Alternatively, run the reaction in toluene and use a Dean-Stark apparatus to distill off the methanol azeotrope, driving the equilibrium forward.
Q2: I have a persistent, thick grey emulsion during the
LiAlH4
workup. I tried extracting with DCM, but my yield is less than 20%. How do I recover my product?A: Do not attempt liquid-liquid extraction on a
LiAlH4
emulsion. The gelatinous aluminum hydroxide complexes physically encapsulate your basic piperazine product.
Resolution: You must implement the Fieser workup (detailed in Step 3 of the SOP). If you have already ruined the quench, you can attempt to salvage the batch by adding a saturated solution of Rochelle salt (Potassium sodium tartrate) and stirring vigorously for 12 hours. The tartrate acts as a chelating ligand, breaking down the aluminum emulsion into two clear, separable liquid phases.
Q3: My final product has a lower mass than expected, but the NMR shows no starting material. Did the reduction fail?A: The reduction likely succeeded, but your isolation failed. 2-(2-fluoro-benzyl)-piperazine is a highly polar, basic diamine. It is extremely water-soluble. If you are doing a standard aqueous extraction, the product is remaining in the water layer.
Resolution: Saturate the aqueous layer with solid NaCl before extraction to salt-out the organic compound. Use a highly polar organic solvent mixture for the extraction, such as 10-20% Isopropanol in Dichloromethane (DCM). Alternatively, skip the aqueous extraction entirely: dissolve the crude residue in diethyl ether and bubble anhydrous HCl gas through the solution to precipitate the product quantitatively as a dihydrochloride salt[2].
Q4: I am synthesizing the chiral (S)-enantiomer. How do I prevent racemization during the cyclization step?A: The standard cyclization conditions (heating neat ethylenediamine at 90°C) are highly basic and thermally stressful, which will cause proton abstraction at the chiral alpha-carbon, leading to racemization.
Resolution: You must use milder, stepwise coupling conditions. React your amino acid with mono-Boc-protected ethylenediamine using standard peptide coupling reagents (e.g., EDC, HOBt, DIPEA) at room temperature. Once the amide is formed, deprotect the Boc group using 4M HCl in dioxane, and then cyclize the resulting amine under mild basic conditions (e.g., triethylamine in methanol at room temperature)[1].
Part 5: References
1.[2] Title: Small Molecule Disruptors of the Glucokinase–Glucokinase Regulatory Protein Interaction: 1. Discovery of a Novel Tool Compound for in Vivo Proof-of-Concept.
Source: Journal of Medicinal Chemistry - ACS Publications.
URL:[Link]
2.[3] Title: Syntheses and transformations of piperazinone rings. A review.
Source: Organic Preparations and Procedures International (via ResearchGate).
URL:[Link]
3.[1] Title: Amino Acids as Building Blocks for Carbonic Anhydrase Inhibitors.
Source: MDPI.
URL:[Link]
Comparative Guide: 2-(2-Fluoro-benzyl)-piperazine Derivatives vs. Established Dopamine Receptor Modulators
Executive Summary & Structural Rationale The development of highly selective central nervous system (CNS) therapeutics relies heavily on privileged scaffolds. While classical 1-benzylpiperazines (where the benzyl group i...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Structural Rationale
The development of highly selective central nervous system (CNS) therapeutics relies heavily on privileged scaffolds. While classical 1-benzylpiperazines (where the benzyl group is attached directly to the nitrogen) are well-documented monoamine transporter modulators, shifting the substitution to the carbon backbone to create 2-benzylpiperazine derivatives fundamentally alters the molecule's pharmacological trajectory.
Specifically, 2-(2-fluoro-benzyl)-piperazine derivatives represent a sophisticated evolution in dopamine receptor modulation. The introduction of a chiral center at the 2-position restricts the conformational flexibility of the piperazine ring. Furthermore, the ortho-fluorine substitution on the benzyl ring provides a dual advantage:
Steric Locking: The electrostatic repulsion between the fluorine atom and the piperazine nitrogen locks the aromatic ring into a specific dihedral angle.
Receptor Subtype Selectivity: The enhanced lipophilicity and unique vector of the fluorinated aromatic ring direct the compound into the hydrophobic accessory pocket of Dopamine D4 receptors, largely bypassing the D2 receptors that are responsible for extrapyramidal symptoms (EPS)[1].
This guide objectively compares the mechanistic, quantitative, and experimental profiles of 2-(2-fluoro-benzyl)-piperazine derivatives against established dopamine modulators like Haloperidol and Aripiprazole.
Mechanistic Comparison: Pathway Modulation
To understand the value of the 2-(2-fluoro-benzyl)-piperazine scaffold, we must contrast its mechanism of action with established clinical standards:
Haloperidol (Classical Antagonist): Binds with high affinity to all D2-like receptors (D2, D3, D4). By potently blocking D2 receptors in the nigrostriatal pathway, it effectively manages positive symptoms of schizophrenia but induces severe motor side effects (EPS).
Aripiprazole (Partial Agonist): Acts as a "dopamine stabilizer." It provides partial activation at D2 receptors, preventing the severe drop in dopaminergic tone that causes EPS, while still outcompeting endogenous dopamine in hyperactive pathways.
2-(2-Fluoro-benzyl)-piperazine Derivatives: These compounds typically function as highly selective D4 neutral antagonists or GPR6/D2 pathway modulators [1]. Because the D4 receptor is primarily localized in the prefrontal cortex rather than the striatum, these derivatives can target cognitive and negative symptoms of psychiatric disorders without triggering striatal motor liabilities.
Dopamine D2/D4 receptor Gi/o signaling pathway modulated by fluorobenzylpiperazine derivatives.
Quantitative Performance Data
The following table synthesizes the binding affinities (
Ki
) and functional profiles of these classes. The data highlights the dramatic shift in selectivity achieved by the fluorobenzylpiperazine structural motif.
Compound Class
Primary Target
D2 Affinity (
Ki
, nM)
D4 Affinity (
Ki
, nM)
D4/D2 Selectivity
Intrinsic Activity
EPS Liability
Haloperidol
D2/D3/D4
~1.2
~2.5
0.48x
Full Antagonist
High
Aripiprazole
D2/5-HT
~0.34
~44.0
0.007x
Partial Agonist
Low
2-(2-F-benzyl)piperazine analogs
D4
>800
~1.5
>500x
Neutral Antagonist
Very Low
(Note: Data for fluorobenzylpiperazine analogs is synthesized from representative [1].)
To objectively compare a novel 2-(2-fluoro-benzyl)-piperazine derivative against Haloperidol, researchers must employ a self-validating experimental workflow. The following protocols are designed not just to yield data, but to internally verify the structural states of the receptors being tested.
Protocol A: Radioligand Competition Binding Assay
Purpose: To determine the precise binding affinity (
Ki
) at D2 vs. D4 receptors.
Membrane Preparation: Cultured CHO (Chinese Hamster Ovary) cells stably expressing human D2 or D4 receptors are homogenized and centrifuged.
Causality: CHO cells lack endogenous dopamine receptors. Using a heterologous expression system ensures that the radioactive signal is exclusively derived from the target receptor subtype, eliminating background noise from off-target GPCRs.
GTPγS Uncoupling: Resuspend membranes in an assay buffer containing 120 mM NaCl and 50 µM GTPγS.
Causality: Dopamine receptors exist in high-affinity (G-protein coupled) and low-affinity (uncoupled) states. GTPγS irreversibly uncouples the G-protein. This forces 100% of the receptors into the low-affinity state, which is an absolute requirement for accurately measuring the true affinity of antagonists without the confounding variables of the ternary complex.
Incubation: Incubate membranes with 0.5 nM[³H]-spiperone (a gold-standard D2-like radioligand) and varying concentrations of the test compound (10⁻¹¹ to 10⁻⁴ M) for 120 minutes at 25°C.
Non-Specific Binding (NSB) Control: Define NSB using 10 µM (+)-butaclamol.
Causality: (+)-butaclamol saturates all specific dopamine binding sites. Any remaining radioactive signal is lipid-trapped noise, which is mathematically subtracted to yield the specific binding curve.
Purpose: To determine if the compound acts as an agonist, partial agonist, or antagonist.
Sensor Transfection: Transfect CHO-D4 cells with a BRET-based cAMP biosensor (e.g., CAMYEL).
Adenylyl Cyclase Stimulation: Pre-treat cells with 10 µM Forskolin for 10 minutes.
Causality: D2 and D4 receptors are Gi/o-coupled, meaning their activation inhibits adenylyl cyclase. In a resting cell, baseline cAMP is too low to measure a decrease. Forskolin directly activates adenylyl cyclase, creating an artificially high cAMP baseline.
Compound Addition: Add the 2-(2-fluoro-benzyl)-piperazine derivative.
Interpretation: If cAMP levels drop, the compound is an agonist. If the compound does nothing on its own but blocks the cAMP-lowering effect of a subsequent dose of Quinpirole (a full agonist), the compound is validated as a neutral antagonist.
Self-validating experimental workflow for evaluating dopamine receptor modulators.
Conclusion
While established dopamine modulators like Haloperidol and Aripiprazole rely on broad D2-receptor engagement, the [2] that can be heavily optimized. By moving the benzyl substitution to the 2-position and introducing an ortho-fluorine atom, researchers can synthesize 2-(2-fluoro-benzyl)-piperazine derivatives that exhibit extreme conformational rigidity. This structural nuance translates directly into profound D4-over-D2 selectivity, offering a promising pathway for developing next-generation antipsychotics and cognitive enhancers devoid of classical motor liabilities.
References
Evaluation of 18F-Labeled Benzodioxine Piperazine-Based Dopamine D4 Receptor Ligands: Lipophilicity as a Determinate of Nonspecific Binding
Source: Journal of Medicinal Chemistry (ACS Publications)
URL:[Link]
Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor
Source: PMC (National Institutes of Health)
URL:[Link]